4-Amino-3-(2-methoxyethoxy)-benzamide
Overview
Description
4-Amino-3-(2-methoxyethoxy)-benzamide is an organic compound with a complex structure that includes an amino group, a methoxyethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-methoxyethoxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(2-methoxyethoxy)benzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 4-amino-3-(2-methoxyethoxy)benzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-methoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-3-(2-methoxyethoxy)-benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-methoxyethoxy)-benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(2-methoxyethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-Amino-3-(2-ethoxyethoxy)-benzamide: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
4-Amino-3-(2-methoxyethoxy)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-Amino-3-(2-methoxyethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-amino-3-(2-methoxyethoxy)benzamide
- Molecular Formula : CHNO
- Molecular Weight : 223.28 g/mol
This compound features an amino group, a benzamide moiety, and a methoxyethoxy side chain, which contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including this compound, exhibit antiviral properties. Specifically, compounds in this class have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Ebola virus. For instance, related benzamide derivatives have been reported to inhibit HBV replication with IC values in the low micromolar range .
Anticancer Potential
Research has demonstrated that compounds containing the benzamide structure can act as potent inhibitors of various cancer cell lines. A study focusing on the SAR of 4-(aminomethyl)benzamides revealed significant cytotoxicity against several solid tumor cell lines, with some derivatives achieving over 90% inhibition at concentrations as low as 10 nM against receptor tyrosine kinases like EGFR .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It can bind to receptor tyrosine kinases, inhibiting their activity and leading to reduced cell growth.
- Apoptosis Induction : Some studies suggest that it may promote apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced through structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly affects potency.
- Chain Length Variations : Altering the length and branching of the side chain can improve solubility and bioavailability.
Table 1: Comparative Biological Activity of Related Benzamide Derivatives
Compound Name | Target Virus/Cancer Type | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | HBV | 1.99 | Inhibition of viral replication |
CBS1118 | Ebola Virus | <10 | Entry inhibition |
IMB-0523 | HBV | 1.99 (wild-type) | A3G level increase |
Tris-benzamides | Breast Cancer | <10 | Receptor tyrosine kinase inhibition |
Case Studies
- Ebola Virus Inhibition : A study highlighted the efficacy of certain benzamide derivatives in inhibiting Ebola virus entry into host cells, demonstrating potential for therapeutic development against filoviruses .
- Anti-HBV Activity : Another research project focused on the synthesis and evaluation of benzamide derivatives against HBV, revealing promising results for drug-resistant strains .
Properties
IUPAC Name |
4-amino-3-(2-methoxyethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOEZOZXWPEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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